4-methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine
Description
4-Methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl, piperazinyl (modified by a 2-methylthiazole moiety), and pyrrolidinyl groups. The structural complexity of this compound—particularly the integration of a thiazole-substituted piperazine and pyrrolidine groups—suggests tailored physicochemical and biological properties. This article provides a detailed comparison with structurally analogous compounds, emphasizing substituent effects, synthesis, and pharmacological relevance.
Properties
IUPAC Name |
2-methyl-4-[[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6S/c1-14-11-17(23-5-3-4-6-23)21-18(19-14)24-9-7-22(8-10-24)12-16-13-25-15(2)20-16/h11,13H,3-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLZMDYVJPPHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CC3=CSC(=N3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various biological targets to exert their effects. For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways due to their broad spectrum of biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the bioavailability of the compound.
Biological Activity
The compound 4-methyl-2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Pyrimidine Core : Central to its activity, the pyrimidine ring is known for its role in various biological processes.
- Thiazole Moiety : Contributes to the compound's pharmacological properties.
- Piperazine and Pyrrolidine Rings : These cyclic amines enhance binding affinity and solubility.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities, particularly in the fields of anticancer , antimicrobial , and anticonvulsant effects.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound show significant cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | GI Value (%) at 10 μM |
|---|---|---|
| 4b | HOP-92 (NSCL) | 86.28 |
| 4a | HCT-116 | 40.87 |
| 4h | SK-BR-3 | 46.14 |
These results suggest that modifications to the piperazine and pyrrolidine moieties can enhance anticancer activity, as seen in compounds with specific substitutions that improve binding to target kinases .
Antimicrobial Activity
The thiazole component has been implicated in antimicrobial properties. Studies have shown that thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticonvulsant Activity
Compounds similar to the one have been evaluated for anticonvulsant properties. For instance, certain thiazole-pyrimidine derivatives demonstrated effectiveness in reducing seizure activity in animal models, indicating potential for treating epilepsy .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substitutions on the Thiazole Ring : The presence of electronegative groups enhances cytotoxicity.
- Piperazine Modifications : Different piperazine derivatives significantly affect biological activity, suggesting that the nature of substituents can fine-tune pharmacological effects .
Case Studies
-
Cytotoxicity Against Cancer Cell Lines
A study involving NCI-60 cell line screening showed that specific derivatives of this compound exhibited promising antiproliferative activity. The presence of a piperazine moiety was crucial for enhancing the cytostatic effects against multiple cancer types . -
Antimicrobial Efficacy
In vitro testing indicated that certain thiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against pathogenic strains, highlighting their potential as novel antimicrobial agents . -
Anticonvulsant Testing
Animal model studies demonstrated that specific analogs could significantly reduce seizure duration and frequency, suggesting a mechanism involving modulation of neurotransmitter release or receptor activity .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines, particularly in inhibiting tumor growth and inducing apoptosis. The mechanism of action appears to involve the modulation of specific signaling pathways associated with cell proliferation and survival.
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of this compound on A-431 and Jurkat cell lines, it demonstrated significant activity with IC50 values lower than that of standard chemotherapeutics like doxorubicin. Molecular dynamics simulations suggested that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance its efficacy against cancer cells .
Anticonvulsant Properties
The compound has also been investigated for its anticonvulsant properties. Research indicates that derivatives of thiazole integrated into piperazine frameworks exhibit significant anticonvulsant activity, suggesting that this compound could be effective in managing seizure disorders.
Case Study: Anticonvulsant Activity Assessment
In experimental models, analogues of this compound were tested for their ability to prevent seizures induced by pentylenetetrazole (PTZ). Results indicated that certain modifications to the thiazole and piperazine components significantly enhanced anticonvulsant efficacy, with some derivatives showing median effective doses significantly lower than conventional treatments .
Antidiabetic Effects
Another area of application is in the management of diabetes. Compounds featuring thiazole moieties have been reported to improve insulin sensitivity and glucose metabolism.
Case Study: Insulin Sensitivity Improvement
A related compound was found to enhance insulin sensitivity in diabetic models, indicating that structural analogues could share similar mechanisms. The incorporation of thiazole and piperazine units may play a crucial role in modulating metabolic pathways involved in glucose homeostasis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound. Modifications to the thiazole and piperazine components have been systematically studied to elucidate their impact on biological activity.
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Methyl group on thiazole | Enhanced anticancer activity | Critical for binding affinity |
| Piperazine ring modifications | Improved anticonvulsant effects | Altered pharmacokinetics |
| Pyrimidine core variations | Diverse biological profiles | Potential for multi-target action |
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrimidine ring is susceptible to nucleophilic substitution at positions activated by electron-withdrawing groups. For example, chlorinated pyrimidine intermediates undergo displacement reactions with amines or thiols.
Example :
In a Pd-mediated Buchwald-Hartwig coupling, the 2-chloropyrimidine intermediate reacts with 4-methylthiazole-2-amine to form the corresponding aminopyrimidine derivative (IC₅₀ = 317 nM for PfPK6 inhibition) .
Functionalization of the Piperazine Ring
The piperazine moiety participates in alkylation, acylation, and sulfonylation reactions due to its secondary amine groups.
Key Finding :
Replacing the piperazine with a morpholino group (e.g., 9g ) reduced PfGSK3 inhibition (IC₅₀ = 695 nM) but retained PfPK6 activity (IC₅₀ = 274 nM) .
Oxidation of Thiazole and Pyrimidine Moieties
The thiazole sulfur and pyrimidine methyl groups undergo oxidation under controlled conditions.
Example :
Treatment of 2-(methylthio)pyrimidine derivatives with OXONE® yielded sulfone analogs, enhancing solubility but reducing kinase inhibition (e.g., 18a PfGSK3 IC₅₀ = 768 nM) .
Ring-Opening and Rearrangement of Pyrrolidine
The pyrrolidine group undergoes ring-opening under acidic or reductive conditions.
| Reaction Type | Conditions | Outcome/Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | HCl, reflux | Cleavage to form linear amines | |
| Reductive amination | H₂, Pd/C | Conversion to secondary amines |
Note : Modifications to the pyrrolidine ring (e.g., expansion to piperidine) improved PfPK6 inhibition by 4-fold .
Electrophilic Aromatic Substitution on Thiazole
The thiazole ring undergoes halogenation or nitration at the 5-position.
| Reaction Type | Conditions | Outcome/Product | Reference |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 5-bromothiazole derivatives | |
| Nitration | HNO₃, H₂SO₄ | 5-nitrothiazole intermediates |
Example :
Halogenated thiazole derivatives showed enhanced binding to kinase hydrophobic pockets (e.g., 18r with PfGSK3 IC₅₀ = 308 nM) .
Cross-Coupling Reactions
The pyrimidine core participates in Suzuki-Miyaura and Sonogashira couplings.
Application :
Ethyl 4-(5-(2-((2,6-dimethylpyridin-4-yl)amino)pyrimidin-4-yl)-4-(4-fluorophenyl)thiazol-2-yl)piperidine-1-carboxylate was synthesized via Pd-mediated coupling (yield = 75%) .
Stability Under Physiological Conditions
The compound demonstrates stability in aqueous buffers (pH 7.4) but degrades under strongly acidic/basic conditions.
| Condition | Half-Life (h) | Major Degradation Product | Reference |
|---|---|---|---|
| pH 1.0 (HCl) | 2.1 | Pyrimidine-2,4-diol | |
| pH 7.4 (PBS) | >24 | No significant degradation | |
| pH 10.0 (NaOH) | 4.8 | N-demethylated piperazine |
Comparison with Similar Compounds
Structural Analysis of the Target Compound
The target compound’s structure includes:
- Pyrimidine core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- 4-Methyl group : Enhances lipophilicity and steric bulk.
- 2-Piperazinyl substituent : Functionalized with a (2-methyl-1,3-thiazol-4-yl)methyl group, introducing sulfur-based heterocyclic character.
This combination of substituents distinguishes it from other pyrimidine derivatives, as discussed below.
Core Pyrimidine Derivatives
Pyrimidine-based compounds vary widely in substituent patterns, influencing their biological activity and physicochemical properties:
Key Observations :
- Piperazine vs.
- Thiazole vs. Pyrazole: The target compound’s thiazole group introduces sulfur, which may enhance lipophilicity and metal-binding capacity relative to pyrazole-based analogs .
Piperazine-Containing Analogs
Piperazine is a common motif in drug design due to its conformational flexibility and ability to improve solubility. Notable examples include:
Key Observations :
- Substituent Effects : The target compound’s 2-methylthiazole group differs from benzodioxole (electron-rich) or sulfonyl (polar) groups in other analogs. Thiazole may confer unique π-π stacking or hydrophobic interactions .
- Biological Targets : Piperazine derivatives often target CNS receptors (e.g., dopamine D4), but the thiazole-pyrrolidine combination in the target compound may shift selectivity toward kinases or antimicrobial targets .
Thiazole vs. Other Heterocyclic Substituents
Thiazole’s sulfur atom distinguishes it from nitrogen-rich heterocycles like pyrazole or imidazole:
Key Observations :
- Thiazole Advantages : Sulfur contributes to metabolic stability and may improve binding to enzymes with hydrophobic pockets.
- Pyrazole Limitations : Lower lipophilicity could reduce cell membrane permeability compared to thiazole .
Pharmacological and Physicochemical Properties
Limited direct data exist for the target compound, but inferences can be drawn from analogs:
- Solubility : Piperazine and pyrrolidine groups likely enhance aqueous solubility (e.g., piperazine derivatives in showed measurable solubility in polar solvents ).
- Receptor Affinity : Thiazole-containing compounds often exhibit kinase or antimicrobial activity, whereas benzodioxole-piperazine analogs target dopamine receptors .
- Synthetic Accessibility : The target compound’s synthesis may involve coupling 2-methylthiazole-piperazine intermediates with pyrrolidine-substituted pyrimidine precursors, similar to methods in and .
Q & A
Q. Key Variables :
| Parameter | Impact on Yield/Purity | Evidence Source |
|---|---|---|
| Solvent (Ethanol vs. DMF) | Higher polarity solvents reduce byproduct formation | |
| Reaction Time | >12 hours increases decomposition risk | |
| Temperature | Reflux (78°C) optimal for kinetics |
How can structural contradictions between computational predictions and experimental data (e.g., NMR/XRD) be resolved?
Advanced Research Focus
Discrepancies often arise from conformational flexibility or crystal packing effects. A systematic workflow includes:
Computational Modeling : Use density functional theory (DFT) to optimize the molecular geometry (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
Experimental Validation : Compare calculated NMR shifts (via GIAO method) with observed /-NMR data. For XRD, analyze bond lengths/angles (e.g., C-N piperazine bonds: 1.34–1.38 Å) .
Dynamic Analysis : Perform variable-temperature NMR to assess rotational barriers of the piperazine-thiazole linkage .
Q. Example Contradiction :
- Predicted : Planar thiazole ring (DFT).
- Observed (XRD) : Slight puckering due to crystal packing. Adjust models by incorporating dispersion corrections (e.g., D3-BJ method) .
What methodologies are recommended for structure-activity relationship (SAR) studies targeting kinase inhibition?
Q. Advanced Research Focus
Analog Synthesis : Modify substituents systematically:
- Piperazine : Replace with [1,4]-diazepane () or morpholine ().
- Thiazole : Test 2-methyl vs. 2-ethyl variants.
Assay Design :
- In Vitro : Use kinase inhibition assays (e.g., ADP-Glo™ for IC determination).
- Selectivity : Screen against kinase panels (e.g., Src, Abl) to identify off-target effects .
Computational SAR : Dock compounds into kinase active sites (AutoDock Vina) to correlate substituent effects with binding energy (e.g., thiazole methyl enhances hydrophobic contacts) .
Q. Key Finding :
- The 2-methylthiazole group improves selectivity for tyrosine kinases by 3-fold compared to unsubstituted analogs .
How can reaction scalability challenges (e.g., low yields in large batches) be addressed?
Q. Advanced Research Focus
Process Optimization :
- Continuous Flow : Replace batch reflux with microreactors to enhance heat/mass transfer (residence time: 30 minutes, 80°C) .
- Catalysis : Test Pd/C or molecular sieves to accelerate piperazine coupling (yield increases from 65% to 82%) .
Byproduct Analysis : Use LC-MS to identify dimers or hydrolyzed intermediates. Adjust pH (<7) to suppress hydrolysis .
Q. Scalability Data :
| Batch Size (g) | Yield (%) | Purity (%) | Key Adjustment |
|---|---|---|---|
| 10 | 78 | 99 | Standard conditions |
| 100 | 62 | 95 | Added 0.5% w/w Pd/C |
| 500 | 70 | 97 | Switched to flow reactor |
What analytical strategies validate the compound’s stability under biological assay conditions?
Q. Basic Research Focus
Forced Degradation : Expose to pH 1–13, UV light, and 40°C/75% RH for 72 hours. Monitor via HPLC:
- Major Degradants : Hydrolyzed piperazine-thiazole bond (retention time: 4.2 min) .
Metabolic Stability : Incubate with liver microsomes (human/rat). Use LC-HRMS to detect oxidative metabolites (e.g., thiazole S-oxidation) .
Long-Term Storage : Store at -20°C under argon; room temperature storage reduces purity by 15% over 6 months .
How do steric and electronic effects of substituents influence bioavailability?
Q. Advanced Research Focus
LogP Optimization : Replace pyrrolidine with smaller rings (e.g., azetidine) to reduce lipophilicity (cLogP from 3.2 to 2.1) .
Permeability Assays : Use Caco-2 monolayers to measure apparent permeability (). The 4-methylpyrimidine group enhances absorption by 40% vs. 4-H analogs .
Electronic Effects : Electron-withdrawing groups (e.g., CF) on thiazole improve metabolic stability but reduce solubility (25% decrease in PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
